molecular formula C13H26S2 B14276209 11-(Ethyldisulfanyl)undec-1-ene CAS No. 178561-28-9

11-(Ethyldisulfanyl)undec-1-ene

Cat. No.: B14276209
CAS No.: 178561-28-9
M. Wt: 246.5 g/mol
InChI Key: LFDSSTPGLPYUPM-UHFFFAOYSA-N
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Description

11-(Ethyldisulfanyl)undec-1-ene is an organosulfur compound characterized by an 11-carbon unsaturated hydrocarbon chain (undec-1-ene) with an ethyldisulfanyl (-S-S-C₂H₅) substituent at the terminal carbon. This disulfide functional group confers unique redox reactivity, making it valuable in polymer chemistry, drug design, and materials science.

Properties

CAS No.

178561-28-9

Molecular Formula

C13H26S2

Molecular Weight

246.5 g/mol

IUPAC Name

11-(ethyldisulfanyl)undec-1-ene

InChI

InChI=1S/C13H26S2/c1-3-5-6-7-8-9-10-11-12-13-15-14-4-2/h3H,1,4-13H2,2H3

InChI Key

LFDSSTPGLPYUPM-UHFFFAOYSA-N

Canonical SMILES

CCSSCCCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(Ethyldisulfanyl)undec-1-ene typically involves the reaction of 11-bromo-undec-1-ene with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the ethanethiol displaces the bromine atom, forming the ethyldisulfanyl group .

Industrial Production Methods: Industrial production of 11-(Ethyldisulfanyl)undec-1-ene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: 11-(Ethyldisulfanyl)undec-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

11-(Ethyldisulfanyl)undec-1-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(Ethyldisulfanyl)undec-1-ene primarily involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This property allows it to interact with various molecular targets, including enzymes and proteins, by forming or breaking disulfide bonds. These interactions can modulate the activity of the target molecules, influencing biological pathways and processes .

Comparison with Similar Compounds

Key Research Findings

  • Disulfide vs. Peroxide Groups : While 11,11-bis(tert-butylperoxy)undec-1-ene relies on peroxide-derived radicals , the disulfide in 11-(Ethyldisulfanyl)undec-1-ene offers orthogonal reactivity, enabling thiol-disulfide exchange reactions critical in biochemistry .
  • Comparison with Iodo Derivatives : The iodo group in 11-Iodoundec-1-ene provides a leaving group for nucleophilic substitution, whereas the disulfide in the target compound supports redox-driven transformations .
  • Bicyclic Analogs : Bicyclo[4.4.1]undec-1-ene demonstrates how structural rigidity can direct synthetic pathways toward complex natural products, contrasting with the linear flexibility of 11-(Ethyldisulfanyl)undec-1-ene .

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